2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Overview
Description
2-(7-(4-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound featuring a thiazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Thiazolopyridazine Core
Starting Materials: 4-methoxybenzaldehyde, 2-methylthiosemicarbazide, and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-methylthiosemicarbazide in the presence of an acid catalyst to form an intermediate hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under reflux conditions to form the thiazolopyridazine core.
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Acetylation
Starting Material: The thiazolopyridazine core.
Reaction Conditions: The core compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction
- Reduction of the thiazolopyridazine core can yield dihydro derivatives, which may have different biological activities.
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Substitution
- The acetamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrothiazolopyridazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.
Antimicrobial Activity: Possible antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where thiazolopyridazine derivatives have shown efficacy.
Industry
Material Science:
Mechanism of Action
The exact mechanism of action of 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolopyridazine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazine Derivatives: Compounds with similar cores but different substituents, such as 2-(4-methoxyphenyl)-5,7-diphenyl-2,5-dihydro-pyrazolo[3,4-d]pyridazin-4-one.
Pyridazine Derivatives: Compounds like pyridazinone derivatives, which share the pyridazine ring but differ in other structural aspects.
Uniqueness
Structural Features: The presence of the methoxyphenyl group and the specific acetylation pattern distinguishes it from other thiazolopyridazine derivatives.
Biological Activity: Unique biological activities due to the specific arrangement of functional groups, which may confer distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-17-13-14(23-8)12(9-3-5-10(22-2)6-4-9)18-19(15(13)21)7-11(16)20/h3-6H,7H2,1-2H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWRSCUCADUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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